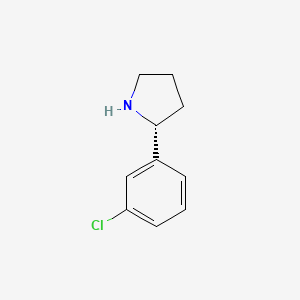

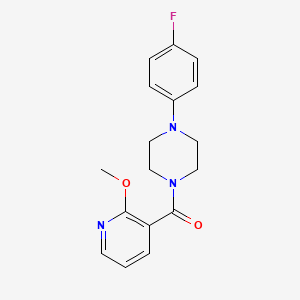

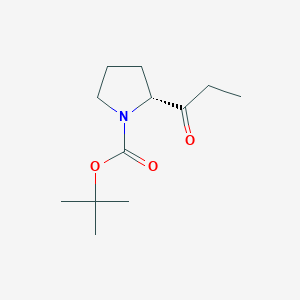

![molecular formula C7H8BN3O2 B2358368 {3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}boronic acid CAS No. 2377610-54-1](/img/structure/B2358368.png)

{3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl boronic acid (MMPB) is a heterocyclic compound with potential applications in the synthesis of pharmaceuticals and other organic compounds. It is a highly reactive compound and has been studied for its ability to form covalent bonds with a variety of substrates. MMPB has been used in a number of scientific research applications and is known for its ability to catalyze a range of reactions. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for MMPB.

Scientific Research Applications

Synthesis and Medicinal Chemistry

H-Pyrazolo[3,4-b]pyridines: represent a group of heterocyclic compounds with two possible tautomeric forms: the 1 H-isomer and the 2 H-isomer . Over 300,000 1 H-pyrazolo[3,4-b]pyridines have been described in more than 5500 references (including 2400 patents ). Researchers have investigated the diversity of substituents at positions N1, C3, C4, C5, and C6, as well as the synthetic methods for their preparation. These compounds exhibit structural similarities to purine bases like adenine and guanine, making them intriguing targets for medicinal chemistry studies .

Synthetic Strategies

Various methods have been employed to synthesize 1 H-pyrazolo[3,4-b]pyridine derivatives. These approaches include assembling the pyrazolopyridine system from preformed pyrazoles or pyridines. Researchers have systematically categorized these synthetic strategies, considering their advantages and drawbacks. Recent reviews cover comprehensive data reported from 2017 to 2021 on the synthesis of these compounds .

Biological Activity

The biological activity of 1 H-pyrazolo[3,4-b]pyridines has been a focal point. Researchers have explored their potential as:

- Anticancer Agents : Some derivatives exhibit antiproliferative activity against cancer cell lines, with promising IC50 values .

Molecular Docking Studies

Computational approaches, such as molecular docking, have been employed to predict the binding affinity of 1 H-pyrazolo[3,4-b]pyridines to specific protein targets. These studies aid in understanding their potential therapeutic applications .

properties

IUPAC Name |

(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BN3O2/c1-4-6-2-5(8(12)13)3-9-7(6)11-10-4/h2-3,12-13H,1H3,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLWAVBHLWESHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(NN=C2N=C1)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

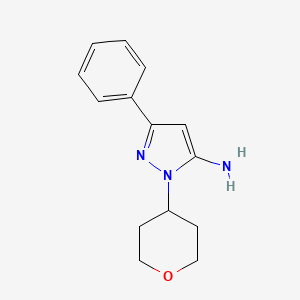

![N-(4-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2358290.png)

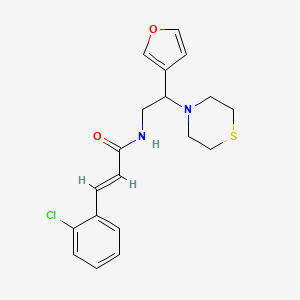

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2358291.png)

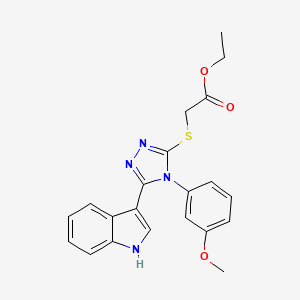

![ethyl 5-((2,4-dimethoxybenzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2358294.png)

![3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2358304.png)